molecular formula C7H7F3N2O3 B12983182 3-Methoxy-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid

3-Methoxy-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B12983182
M. Wt: 224.14 g/mol
InChI Key: UTGLJFMRYPPOMM-UHFFFAOYSA-N
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Description

3-Methoxy-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid is a chemical compound with a molecular formula of C7H7F3N2O3. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid typically involves the reaction of 3-methoxy-1H-pyrazole-4-carboxylic acid with 2,2,2-trifluoroethyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity, along with the use of industrial reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The trifluoroethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed

    Oxidation: 3-Hydroxy-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid.

    Reduction: 3-Methoxy-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-methanol.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methoxy-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.

    Industry: Utilized in the development of new materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 3-Methoxy-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor modulation. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxy-1H-pyrazole-4-carboxylic acid: Lacks the trifluoroethyl group, which may result in different biological activities and properties.

    1-(2,2,2-Trifluoroethyl)-1H-pyrazole-4-carboxylic acid: Lacks the methoxy group, which may affect its reactivity and interactions with biological targets.

Uniqueness

3-Methoxy-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid is unique due to the presence of both the methoxy and trifluoroethyl groups. These functional groups can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H7F3N2O3

Molecular Weight

224.14 g/mol

IUPAC Name

3-methoxy-1-(2,2,2-trifluoroethyl)pyrazole-4-carboxylic acid

InChI

InChI=1S/C7H7F3N2O3/c1-15-5-4(6(13)14)2-12(11-5)3-7(8,9)10/h2H,3H2,1H3,(H,13,14)

InChI Key

UTGLJFMRYPPOMM-UHFFFAOYSA-N

Canonical SMILES

COC1=NN(C=C1C(=O)O)CC(F)(F)F

Origin of Product

United States

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